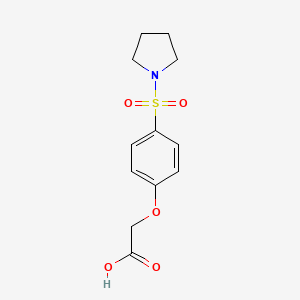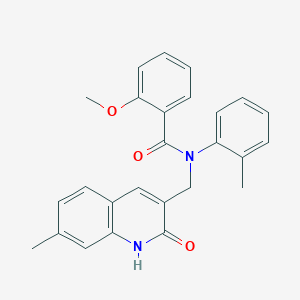
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as benzamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This results in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. It has also been found to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide for lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its high potency can make it difficult to work with, as it requires careful handling and disposal.
Future Directions
There are several possible future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide. One area of interest is the development of new anti-cancer drugs based on its structure and mechanism of action. Another area of interest is the study of its effects on other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and para-toluenesulfonic acid to form the intermediate compound. This is then reacted with 2-methoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential applications in cancer treatment. It has been found to have potent anti-tumor activity and has been shown to inhibit the growth of a wide range of cancer cell lines in vitro. In addition, it has been found to be effective in animal models of cancer, both as a single agent and in combination with other anti-cancer drugs.
properties
IUPAC Name |
2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-19-15-20(25(29)27-22(19)14-17)16-28(23-10-6-4-8-18(23)2)26(30)21-9-5-7-11-24(21)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAWZSQGZAFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

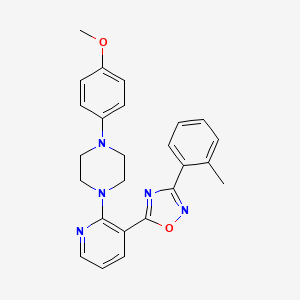
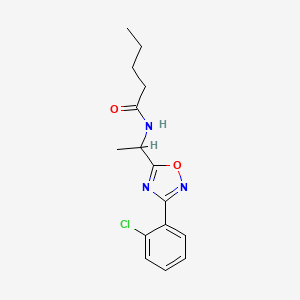

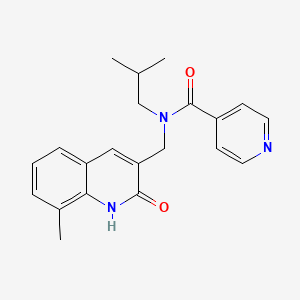
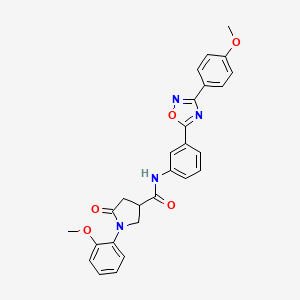
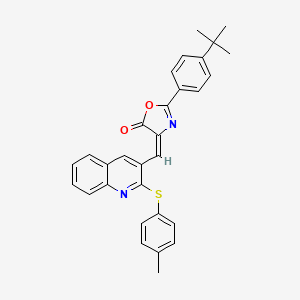
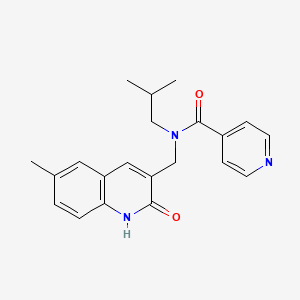

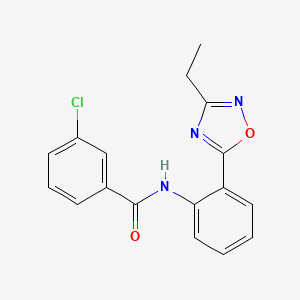


![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)
